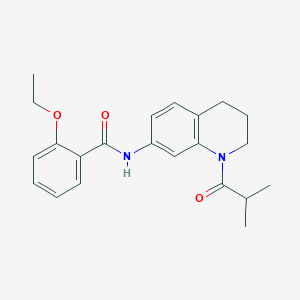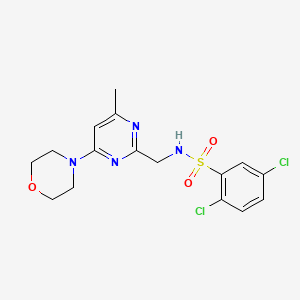
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C16H18Cl2N4O3S. This compound is notable for its complex structure, which includes a benzenesulfonamide core substituted with dichloro groups and a morpholinopyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and morpholine under reflux conditions.
Sulfonamide Formation: The benzenesulfonamide core is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an amine precursor.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzenesulfonamide under basic conditions, often using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
Substitution Reactions: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or thiol derivatives.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols, depending on the specific functional groups involved.
科学研究应用
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is used in various fields:
Chemistry: As a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition, as the compound can act as a potent inhibitor for certain enzymes.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用机制
The compound exerts its effects primarily through enzyme inhibition. The sulfonamide group can mimic the structure of natural substrates or intermediates, binding to the active site of enzymes and blocking their activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the pyrimidine moiety, making it less complex and potentially less specific in its biological activity.
4-methyl-6-morpholinopyrimidine: Without the sulfonamide group, it may not exhibit the same enzyme inhibitory properties.
N-(pyrimidin-2-ylmethyl)benzenesulfonamide: Similar structure but lacks the dichloro substitution, which can affect its reactivity and binding affinity.
Uniqueness
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a dichlorobenzenesulfonamide core with a morpholinopyrimidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with various biological targets.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
属性
IUPAC Name |
2,5-dichloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-8-16(22-4-6-25-7-5-22)21-15(20-11)10-19-26(23,24)14-9-12(17)2-3-13(14)18/h2-3,8-9,19H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXMLPZCUEKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
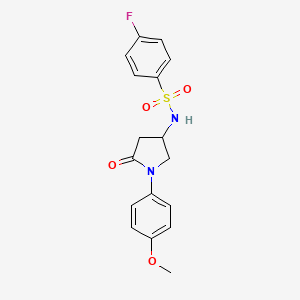
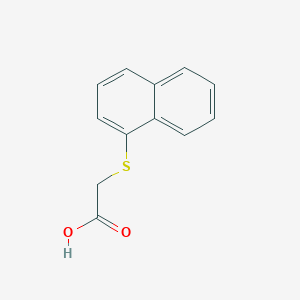
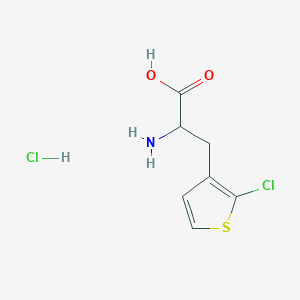
![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)
![2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2986545.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2986546.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986548.png)
![(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile](/img/structure/B2986550.png)

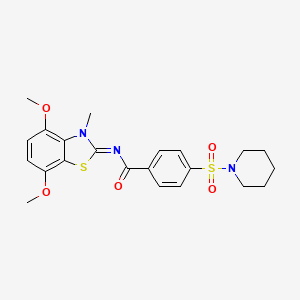
![2-(thiophen-2-yl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}acetamide](/img/structure/B2986554.png)
![5-Bromo-2-{[1-(4-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2986557.png)
